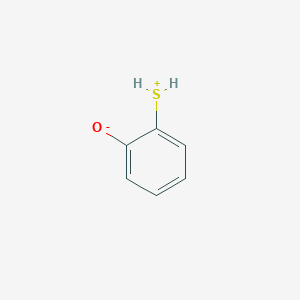

2-Mercaptophenol

Overview

Description

Synthesis Analysis

The synthesis of 2-Mercaptophenol and its derivatives has been a subject of extensive research. One notable method involves the reversible phenol oxidation and reduction in a structurally well-defined 2-Mercaptophenol-α₃C protein. This biomimetic model is tailored for electrochemical studies of phenol oxidation and reduction, emphasizing redox-driven protonic reactions occurring at the phenol oxygen (Tommos et al., 2013). Additionally, efficient synthesis techniques for succinate derivatives using mercaptoalkanols or mercaptophenols have been described, showcasing the versatility of 2-Mercaptophenol in chemical synthesis (Hajinasiri et al., 2012).

Molecular Structure Analysis

The molecular structure of 2-Mercaptophenol has been analyzed through various studies, including vibrational spectroscopy and density functional theory (DFT). These studies provide detailed insights into the molecule's structure, predicting IR and Raman spectra, and highlighting its electrostatic potential surface, suggesting hydrogen bond donors and acceptors (Li et al., 2014).

Chemical Reactions and Properties

2-Mercaptophenol undergoes a variety of chemical reactions, leading to the formation of numerous derivatives with diverse chemical properties. For instance, the compound has been used in the synthesis of benzothiophene derivatives through Pd-catalyzed or radical-promoted heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols (2011). These reactions underscore the compound's reactivity and its potential in organic synthesis.

Physical Properties Analysis

The physical properties of 2-Mercaptophenol, including its molecular weight, boiling point, and solubility in various solvents, play a crucial role in its application in different chemical processes. Although specific studies focusing solely on the physical properties of 2-Mercaptophenol were not identified in this search, such properties are critical for understanding its behavior in chemical reactions and its applications in materials science and engineering.

Chemical Properties Analysis

The chemical properties of 2-Mercaptophenol, such as its acidity, basicity, and reactivity towards various reagents, are fundamental to its wide range of applications. Studies like the one conducted by Kaya (2010) on the oxidative polycondensation of [(2-mercaptophenyl)iminomethyl]-2-naphthol provide insights into the compound's reactivity and its potential for forming polymer–metal complexes, showcasing its chemical versatility (Kaya, 2010).

Scientific Research Applications

Biomimetic Models for Enzymes : 2-Mercaptophenol-α₃C is used as a biomimetic model for enzymes that utilize tyrosine residues in redox catalysis and multistep electron transfer. It offers a unique system for characterizing phenol-based proton-coupled electron transfer in a low-dielectric and structured protein environment (Tommos et al., 2013).

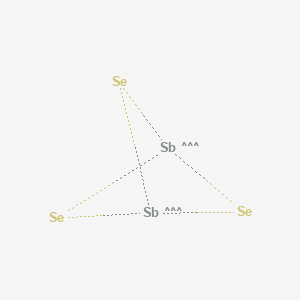

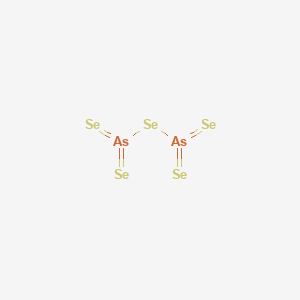

Synthesis of Metal Compounds : Vanadium, cobalt, and nickel compounds synthesized with 2-mercaptophenolate (mp 2- ) exhibit specific structures and properties, indicating its role in complex compound formation (Kang et al., 1990).

Vibrational Spectroscopy and Density Functional Theory Studies : 4-Mercaptophenol, a related compound, is used as a model molecule for theoretical and experimental studies of molecule structure, providing insights into vibrational frequencies and molecular electrostatic potential surface calculations (Li et al., 2014).

Formaldehyde Vapor Detection : Mercaptophenol-coated piezoresistive cantilevers, including 2-mercaptophenol, have been used for the detection of formaldehyde vapor at room temperature, showing significant potential in environmental monitoring (Seo et al., 2007).

Synthesis of Benzoxathiolium Compounds : 2-Substituted 1,3-benzoxathiolium tetrafluoroborates, obtained by reacting o-mercaptophenol with various carboxylic acids and compounds, demonstrate 2-mercaptophenol's role in organic synthesis (Barbero et al., 1986).

Heterooctanuclear Cluster Complex Formation : In the synthesis of Co6Ru2(MP)10(PBun3)6, 2-mercaptophenol is used, indicating its utility in complex inorganic syntheses and the study of magnetic properties of such compounds (Chen et al., 1997).

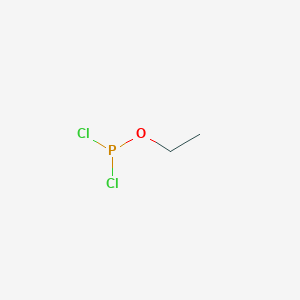

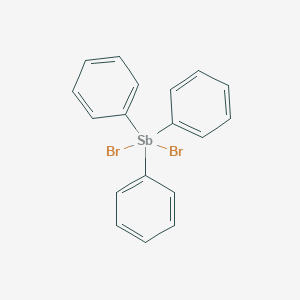

Synthesis of Pd(II) Phosphinito–Thiophosphinito Compounds : The reaction of 3-mercaptophenol with diphenylchlorophosphine leads to the formation of non-symmetric phosphinito–thiophosphinito PSCOP pincer complexes, showing its role in organometallic chemistry (Serrano‐Becerra et al., 2010).

Safety and Hazards

2-Mercaptophenol is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Hydroxythiophenol, also known as 2-Mercaptophenol, is a 1,2-bidentate sulfur-containing ligand . It primarily targets transition metal atoms, exhibiting versatile coordination modes in its ligation .

Mode of Action

The compound interacts with its targets (transition metal atoms) through its sulfur atom, forming a complex . This interaction results in changes in the electronic structure of the transition metal atoms, affecting their reactivity and other properties .

Biochemical Pathways

It’s known that the compound can be used to increase blood-free apoptosis inhibitor of macrophage (aim) .

Pharmacokinetics

It’s known that the compound is sensitive to air , which could impact its bioavailability

Action Environment

The action, efficacy, and stability of 2-Hydroxythiophenol can be influenced by environmental factors. For instance, the compound is sensitive to air , which could affect its stability and efficacy. Furthermore, the compound is unstable in solution , which could also impact its action and efficacy.

properties

IUPAC Name |

2-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-3-1-2-4-6(5)8/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKYTRPNOVFCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149906 | |

| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptophenol | |

CAS RN |

1121-24-0 | |

| Record name | 2-Mercaptophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, o-mercapto- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-mercaptophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

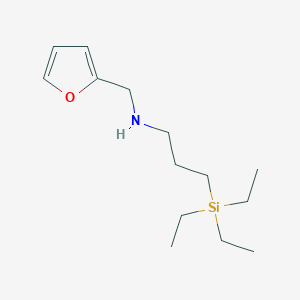

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 2-hydroxythiophenol is C6H6OS, and its molecular weight is 126.19 g/mol.

A: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing 2-hydroxythiophenol. Studies have employed techniques like 1H NMR, 13C NMR, and APT-NMR to analyze its structure and confirm the presence of specific isomers. [] Additionally, IR spectroscopy helps identify characteristic functional groups present in the molecule. [, ]

A: 2-Hydroxythiophenol can exist in different conformations due to intramolecular hydrogen bonding. [, , ] Its stability and reactivity can be influenced by factors like pH, solvent, and temperature. For instance, under acidic conditions and microwave heating, it readily participates in three-component reactions with arylglyoxals and cyclic 1,3-dicarbonyls, leading to the formation of β-keto thioethers or tetra-substituted furans, depending on the thiol substituents. []

A: Nickel(II) complexes with ligands derived from 2-hydroxythiophenol, such as [Ni(bpy)(mp)] and [Ni(dmbpy)(mp)] (mp = 2-hydroxythiophenol, bpy = 2,2′-bipyridine, dmbpy = 4,4′-dimethyl-2,2′-bipyridine), have shown promising catalytic activity in proton reduction reactions. [] These complexes, characterized using single crystal X-ray diffraction and other spectroscopic methods, were evaluated for their catalytic activity in both photochemical and electrochemical studies. The studies demonstrated that the presence of electron-donating methyl substituents in the ligand sphere can significantly impact the catalytic performance of these complexes in different HER mechanisms. []

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the intramolecular hydrogen bonding in 2-hydroxythiophenol and compare its different conformations. [] DFT calculations were also employed to understand the electronic structure of nickel complexes containing 2-hydroxythiophenol derivatives, revealing delocalized electronic states and the redox non-innocent nature of the ligands. [] These computational studies provide valuable insights into the structure and reactivity of these compounds.

A: The presence and position of substituents on the aromatic ring of 2-hydroxythiophenol can significantly influence its coordination chemistry. For example, the introduction of chlorine at the 5-position of 2-hydroxythiophenol (forming 5-chloro-2-hydroxythiophenol) significantly impacts its ability to form complexes with metals like vanadium(V), molybdenum, and tungsten. [] This highlights the important role of steric and electronic effects in the coordination chemistry of these compounds.

A: Several analytical techniques are employed for the analysis of 2-hydroxythiophenol and its derivatives. Gas Chromatography-Mass Spectrometry (GC/MS) has been used to identify 2-mercaptophenol in plant extracts. [] Additionally, High-Performance Liquid Chromatography coupled with Cold Vapor Atomic Fluorescence Spectrometry (HPLC/CV-AFS) has proven valuable for the speciation analysis of mercury in various environmental samples, utilizing 2-mercaptophenol as a complexing agent for preconcentration and separation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)